1-Allyl-1H-imidazole-4-carbaldehyde
CAS No.: 88091-38-7
Cat. No.: VC20335513
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88091-38-7 |
|---|---|
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 1-prop-2-enylimidazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C7H8N2O/c1-2-3-9-4-7(5-10)8-6-9/h2,4-6H,1,3H2 |
| Standard InChI Key | JTHDSQTVTRRLSJ-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C=C(N=C1)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-prop-2-enylimidazole-4-carbaldehyde, reflects its structure: an imidazole ring substituted with an allyl (prop-2-enyl) group at the 1-position and an aldehyde (-CHO) group at the 4-position. The planar imidazole ring contributes aromatic stability, while the allyl and aldehyde groups introduce sites for electrophilic and nucleophilic reactions, respectively.
Key Structural Features:
-
Imidazole Core: Aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
-
Allyl Substituent: A three-carbon chain with a terminal double bond (C=CH₂), enabling conjugation and participation in cycloaddition or polymerization reactions.
-
Aldehyde Functional Group: A polar, electron-deficient carbonyl group amenable to condensation, oxidation, or reduction reactions.
The canonical SMILES representation, C=CCN1C=C(N=C1)C=O, further clarifies the connectivity of atoms.
Synthetic Routes and Optimization Strategies
Challenges and Yield Optimization
Key challenges include:
-
Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 4-positions.
-
Aldehyde Stability: Preventing oxidation or polymerization of the aldehyde group during synthesis.
Yield improvements may involve:
-
Catalytic Systems: Transition metal catalysts (e.g., palladium) for efficient allylation.
-
Protective Groups: Temporarily masking the aldehyde during reactive steps.
Applications in Pharmaceutical and Organic Chemistry
Role as a Synthetic Intermediate
The compound’s dual functionality makes it valuable for constructing pharmacophores:
-
Aldehyde Group: Participates in Schiff base formation with amines, enabling access to imine-linked frameworks.
-
Allyl Group: Undergoes Heck coupling or thiol-ene reactions for carbon-carbon bond formation.
Example Reaction: Condensation with Amines
Reaction with primary amines yields imine derivatives, which can be reduced to secondary amines or cyclized into heterocycles:
| Compound | IC₅₀ (µM) SISO | IC₅₀ (µM) RT-112 |
|---|---|---|
| 4e | 2.87 ± 0.41 | 3.06 ± 0.38 |
| 5k | 3.42 ± 0.58 | 5.59 ± 0.66 |
| Cisplatin | 0.24 ± 0.06 | 1.22 ± 0.13 |
Biological and Pharmacological Insights
Mechanism of Action Hypotheses
The allyl and aldehyde groups may contribute to bioactivity through:
-
Electrophilic Reactivity: Covalent modification of cysteine residues in target proteins.
-
Intercalation: Planar imidazole ring interacting with DNA or RNA bases.
Future Directions and Research Opportunities
Expanding Synthetic Utility
-
Asymmetric Catalysis: Developing enantioselective routes to chiral imidazole derivatives.
-
Polymer Chemistry: Incorporating the allyl group into conductive or biodegradable polymers.
Targeted Biological Studies
-
Structure-Activity Relationships (SAR): Systematically varying substituents to optimize potency and selectivity.
-
In Vivo Models: Evaluating pharmacokinetics and toxicity in animal studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume